molecular formula C20H21N3S B5544154 4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine

Cat. No. B5544154
M. Wt: 335.5 g/mol
InChI Key: HQRGLARIPQHXAF-RCCKNPSSSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" often involves reactions like nucleophilic aromatic substitution and high-temperature polycondensation. For instance, the synthesis of related naphthyl and piperazine derivatives can involve reactions with arylidinecyanothioacetamide, α-haloketones, and other substrates (Hussein et al., 2009), (Williams et al., 2010). These methods can involve microwave-assisted processes for efficient synthesis.

Molecular Structure Analysis

The molecular structure of compounds like "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" can be characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods help in understanding the conformation and stability of the molecule, as seen in studies involving similar compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical behavior of "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" related compounds includes reactions with various substrates leading to the formation of new heterocyclic compounds. These reactions can be quite diverse, ranging from cyclization to interactions with hydrazine and isothiocyanates, as explored in the synthesis of related compounds (Geies et al., 1993).

Physical Properties Analysis

The physical properties of such compounds can be deduced from their crystalline structure, solubility, and thermal stability. This includes understanding the polymorphic forms and hydrogen bonding networks, as seen in compounds with a similar piperazine structure (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties include reactivity patterns, stability, and interactions with other molecules. These properties are often studied through methods like thermogravimetric analysis, IR, and NMR spectroscopy, providing insights into the behavior of these compounds under different conditions (Patel et al., 2006).

Scientific Research Applications

Heterocyclic Synthesis and Drug Development

Compounds containing naphthyl and piperazine units have been extensively studied for their potential in heterocyclic synthesis, leading to the creation of various biologically active molecules. For example, N-1-Naphthyl-3-oxobutanamide has been utilized in the synthesis of thieno[2,3-b]pyridine derivatives, showcasing the compound's utility in creating molecules with potential pharmacological activities (Hussein et al., 2009).

Antipsychotic Agents and Receptor Antagonists

The preparation of piperazine derivatives as 5-HT7 receptor antagonists illustrates the significance of piperazine-based compounds in developing new therapeutic agents. These derivatives have shown promising activity in modulating serotonin receptors, indicating potential applications in treating psychiatric disorders (Yoon et al., 2008).

Enhancement of Nerve Growth Factor (NGF)-Induced Neurite Outgrowth

The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) highlights the application of these compounds in neuroscience research. B-355252 has been evaluated for its ability to potentiate NGF-induced neurite outgrowth, demonstrating the potential for compounds containing naphthyl and piperazine units in promoting neural health and treating neurodegenerative diseases (Williams et al., 2010).

Corrosion Inhibition

Research into tetrahydro-1,2,4-triazines, including triazene moieties with naphthalen and piperazine structures, has shown effective corrosion protection of carbon steel in acidic media. This application is crucial in industrial settings where corrosion resistance is paramount, demonstrating the chemical utility of such compounds beyond pharmacology (Abd El‐Lateef et al., 2022).

Fluorescent Logic Gates and Photophysical Studies

Compounds integrating naphthalimide, piperazine, and crown ethers have been developed as fluorescent logic gates, showcasing the role of piperazine derivatives in creating sensors and molecular switches. These studies are foundational for developing novel diagnostic tools and understanding molecular interactions in complex systems (Gauci & Magri, 2022).

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3S/c1-2-9-20-17(5-1)6-3-7-18(20)16-22-10-12-23(13-11-22)21-15-19-8-4-14-24-19/h1-9,14-15H,10-13,16H2/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRGLARIPQHXAF-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(naphthalen-1-ylmethyl)-N-[(E)-thiophen-2-ylmethylidene]piperazin-1-amine

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